REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][N:4]1[C:10]2[CH:11]=[CH:12][C:13]([N+:15]([O-])=[O:16])=[CH:14][C:9]=2[C:8]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:7][CH2:6][C:5]1=[O:24].O1CCCC1.O.O.O.C([O-])(=O)C.[Na+]>CO>[OH:16][NH:15][C:13]1[CH:12]=[CH:11][C:10]2[N:4]([CH2:3][O:2][CH3:1])[C:5](=[O:24])[CH2:6][N:7]=[C:8]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:9]=2[CH:14]=1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
COCN1C(CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
stannous chloride dihydrate
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 33 g
|
Type
|
CUSTOM
|
Details
|
The inorganic salts were separated by filtration over celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between methylene chloride and 1N sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The methylene chloride layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue from methylene chloride/ether
|
Type
|
CUSTOM
|
Details
|
yielded light yellow product with m.p. 168°-170°
|
Type
|
CUSTOM
|
Details
|
For analysis it was recrystallized from the same solvents, m.p. 168°-171°
|
Name
|
|
Type
|
|
Smiles
|
ONC=1C=CC2=C(C(=NCC(N2COC)=O)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |